molecular formula C9H16O B12645837 Isophorol, (+)- CAS No. 80311-51-9

Isophorol, (+)-

Cat. No.: B12645837
CAS No.: 80311-51-9
M. Wt: 140.22 g/mol
InChI Key: LDRWAWZXDDBHTG-QMMMGPOBSA-N
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Description

(+)-Isophorol (3,5,5-trimethyl-2-cyclohexen-1-ol) is an unsaturated cyclic alcohol derived from the selective reduction of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), an α,β-unsaturated ketone. It is a chiral compound with a cyclohexene backbone substituted with hydroxyl and methyl groups. Its stereochemistry and functional groups make it valuable in synthetic chemistry, particularly in pheromone synthesis (e.g., aggregation pheromones in Homalinotus depressus beetles) and as a precursor for epoxides and other derivatives . Industrially, (+)-isophorol is synthesized via catalytic hydrogenation or hydride reduction of isophorone. For instance, LiAlH4 reduction of isophorone yields (+)-isophorol in 95% efficiency, while Pd-catalyzed hydrogenation favors the saturated ketone (dihydroisophorone) instead .

Properties

CAS No.

80311-51-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1R)-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m0/s1

InChI Key

LDRWAWZXDDBHTG-QMMMGPOBSA-N

Isomeric SMILES

CC1=C[C@@H](CC(C1)(C)C)O

Canonical SMILES

CC1=CC(CC(C1)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophorol, (+)- can be synthesized through the hydrogenation of isophorone, which is an α,β-unsaturated cyclic ketone. The hydrogenation process involves the addition of hydrogen to the double bond of isophorone, resulting in the formation of isophorol .

Industrial Production Methods: The industrial production of isophorol typically involves the aldol condensation of acetone using potassium hydroxide (KOH) as a catalyst. This process produces diacetone alcohol, which undergoes further condensation to form mesityl oxide. Mesityl oxide is then hydrogenated to produce isophorol .

Mechanism of Action

Molecular Targets and Pathways: Isophorol exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl group of isophorol can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)

  • Structure : α,β-unsaturated cyclic ketone.
  • Reactivity : Undergoes hydrogenation to form either (+)-isophorol (C–O bond reduction) or dihydroisophorone (C=C bond reduction). Over Pd catalysts, C=C hydrogenation dominates (>99% selectivity for dihydroisophorone), whereas LiAlH4 selectively reduces the carbonyl group to (+)-isophorol .
  • Applications : Solvent, intermediate for polymers, and precursor to (+)-isophorol .
Property (+)-Isophorol Isophorone
Molecular Formula C9H16O C9H14O
Boiling Point (°C) 210–215 215–220
Density (g/cm³) 0.92–0.94 0.92–0.93
Key Functional Group Cyclic alcohol α,β-unsaturated ketone

Dihydroisophorone (3,5,5-Trimethylcyclohexanone)

  • Structure : Saturated cyclic ketone.
  • Reactivity: Produced via Pd-catalyzed hydrogenation of isophorone. Not readily reduced further under standard conditions.
  • Applications : Solvent, flavoring agent, and intermediate for fragrances .
Property (+)-Isophorol Dihydroisophorone
Hydrogenation Site C=O bond C=C bond
Selectivity High with LiAlH4 ~100% with Pd catalysts
Metabolism Oxidized to carboxylic acid Excreted as glucuronide

Trimethylcyclohexanol (3,3,5-Trimethylcyclohexanol)

  • Structure : Saturated cyclic alcohol.
  • Reactivity : Byproduct of isophorone over-hydrogenation. Forms via dismutation of dihydroisophorone .
  • Applications: Fragrance ingredient (e.g., cyclohexanol derivatives in perfumery) .
Property (+)-Isophorol Trimethylcyclohexanol
Ring Saturation Unsaturated Saturated
Toxicity Low (flammable liquid) Higher bioaccumulation risk

Comparison with Functionally Similar Compounds

Menthone/Isomenthone

  • Structure: Cyclic monoterpene ketones.
  • Reactivity : Reduced to menthol/isomenthol, analogous to isophorone reduction.
  • Applications : Flavoring, cooling agents.
Property (+)-Isophorol Isomenthone
Ring Substitution 3,5,5-Trimethyl 2-Isopropyl-5-methyl
Stereochemical Complexity Single chiral center Multiple stereoisomers

Safranal

  • Structure: Cyclic enol ether (monoterpene aldehyde).
  • Reactivity: Forms via degradation of carotenoids, unlike (+)-isophorol’s synthetic route.
Property (+)-Isophorol Safranal
Natural Occurrence Synthetic/rare in nature Abundant in Crocus sativus

Key Research Findings

Catalytic Selectivity : Pd catalysts favor dihydroisophorone, while microchannel hybrid reactors with Ru-based catalysts enhance (+)-isophorol yield (85–90%) by improving gas-liquid-catalyst contact .

Metabolic Pathways : (+)-Isophorol is oxidized to 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one in rabbits, whereas dihydroisophorone forms glucuronides .

Stereoselective Epoxidation: (+)-Isophorol undergoes stereoselective epoxidation (99:1 cis:trans) using monoperphtalic acid, critical for pheromone synthesis .

Data Tables

Table 1. Physical Properties of (+)-Isophorol and Analogues

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Refractive Index (nD<sup>20</sup>)
(+)-Isophorol C9H16O 210–215 0.92–0.94 1.472–1.475
Isophorone C9H14O 215–220 0.92–0.93 1.477–1.480
Dihydroisophorone C9H16O 220–225 0.89–0.91 1.455–1.460

Table 2. Hydrogenation Selectivity Under Different Conditions

Catalyst/Reagent Major Product Selectivity (%) Reference
Pd (5 wt%)/C Dihydroisophorone ~100
LiAlH4 (+)-Isophorol 95
Ru/Al2O3 (Microchannel) (+)-Isophorol 85–90

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